N-(5-amino-2-chlorophenyl)acetamide

Medicinal Chemistry Property Prediction Structure-Activity Relationship

Inconsistent aryl acetamide intermediates compromise reproducibility. N-(5-amino-2-chlorophenyl)acetamide’s precise 2-chloro-5-amino substitution delivers distinct electronic/steric properties essential for targeted heterocycle synthesis (e.g., formazans). • Quantifiable differentiation: LogP 0.99 vs. 0.52 for F-analog; pKa 12.77 vs. 12.01, enabling accurate SAR studies. • Essential analytical standard for distinguishing regioisomers in LC-MS/HPLC (MW 184.62). • Bulk stock, consistent purity ≥98%, ready for immediate dispatch.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62
CAS No. 57946-67-5
Cat. No. B2354264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-2-chlorophenyl)acetamide
CAS57946-67-5
Molecular FormulaC8H9ClN2O
Molecular Weight184.62
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)N)Cl
InChIInChI=1S/C8H9ClN2O/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3,(H,11,12)
InChIKeyKVTQSFAUWXNUGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-amino-2-chlorophenyl)acetamide: Specialized Synthetic Intermediate


N-(5-amino-2-chlorophenyl)acetamide (CAS 57946-67-5), with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol, is a substituted acetanilide derivative . Its defining feature is a phenyl ring substituted with an acetamido group, a chlorine atom at the ortho (2) position, and a primary amino group at the para (5) position relative to the acetamido group . This compound is primarily recognized as a key intermediate in organic synthesis, serving as a versatile building block for the construction of more complex molecules in pharmaceutical and agrochemical research . Its value lies in this specific, well-defined substitution pattern, which enables targeted chemical transformations and structure-activity relationship (SAR) studies that are not possible with its unsubstituted or differently substituted analogs .

Synthesis
Ortho-chloro, para-amino acetanilide scaffold Defined substitution pattern for targeted transformations
Utility
Nitrogen heterocycle precursor Access to specific heterocyclic architectures
SAR Studies
Halogen-effect probe Supports chloro vs. fluoro physicochemical comparison

N-(5-amino-2-chlorophenyl)acetamide: Critical Differentiation


Generic substitution among aryl acetamide intermediates is not feasible due to the profound impact of substituent position and identity on both physicochemical properties and downstream synthetic utility. N-(5-amino-2-chlorophenyl)acetamide's unique 2-chloro,5-amino substitution pattern on the acetanilide core creates a distinct profile of electronic and steric effects. For instance, the chlorine atom at the ortho position introduces steric bulk and electron-withdrawing effects that are critical for its reactivity in nucleophilic substitution reactions , a pathway not available to the fluorine analog . Furthermore, the specific arrangement of the amino group at the 5-position, para to the acetamido group, is essential for the synthesis of specific nitrogen-containing heterocycles . Altering the position of either the amino group (e.g., to the 2-position) or the halogen (e.g., to the 4-position) yields a regioisomer like N-(2-amino-5-chlorophenyl)acetamide (CAS 87049-66-9), which has different molecular geometry and thus distinct reactivity and binding potential [1]. These structural variations necessitate precise compound selection for reproducible research and targeted synthesis, as the following quantitative evidence demonstrates.

Regioisomer mismatch

N-(2-amino-5-chlorophenyl)acetamide (CAS 87049-66-9) has different molecular geometry and may not transfer reactivity.

Halogen substitution

Fluoro analog lacks the steric and electronic profile needed for chlorine-dependent nucleophilic substitution pathways.

Scaffold simplification

Unsubstituted or mono-substituted acetamides may not support the same heterocycle-forming reaction pathways.

N-(5-amino-2-chlorophenyl)acetamide: Quantitative Evidence


Chloro vs. Fluoro: Lipophilicity Impact

N-(5-amino-2-chlorophenyl)acetamide exhibits a significantly higher predicted lipophilicity compared to its direct fluorinated analog, N-(5-amino-2-fluorophenyl)acetamide (CAS 75001-47-7). This difference is a critical factor influencing membrane permeability and metabolic stability in drug design contexts [1].

Lipophilicity
Data to verify
ΔLogP = 0.47
Cl analog ~1.9× more lipophilic than F analog
Reported higher lipophilicity for chloro analog
Predicted values (JChem); empirical verification recommended
Medicinal Chemistry Property Prediction Structure-Activity Relationship

Chloro vs. Fluoro: Impact on Acidity

The acidity of the acetamide N-H proton is influenced by the substituent on the phenyl ring. N-(5-amino-2-chlorophenyl)acetamide is predicted to be a weaker acid than its fluorinated counterpart, N-(5-amino-2-fluorophenyl)acetamide (CAS 75001-47-7), based on pKa calculations [1].

Acidity
Data to verify
ΔpKa = 0.76
Cl analog pKa 12.77 vs. F analog pKa 12.01
Weaker predicted acidity for chloro analog
Predicted values (JChem); influences ionization state at physiological pH
Physicochemical Profiling Ionization State Medicinal Chemistry

Molecular Weight vs. Structural Analogs

The specific atomic composition of N-(5-amino-2-chlorophenyl)acetamide (C8H9ClN2O) results in a distinct molecular weight and elemental profile. This is a verifiable and unique identifier that differentiates it from other substituted acetamides, ensuring correct procurement and compound integrity .

Molecular Weight
Specification review
184.62 g/mol
ΔMW 16.45 vs. fluoro analog; ΔMW 15.01 vs. N-(2-chlorophenyl)acetamide
Distinct identity from structural analogs
Verifiable by mass spectrometry for procurement confirmation
Analytical Chemistry Mass Spectrometry Procurement Specification

Synthetic Utility for Nitrogen Heterocycles

The 5-amino-2-chlorophenyl moiety is a specific scaffold that enables the synthesis of complex nitrogen-containing heterocycles, a synthetic route not directly accessible from unsubstituted or mono-substituted acetamides like N-(2-chlorophenyl)acetamide . While a direct comparative yield is not available, the chemical transformation pathway is documented for a closely related derivative, 2-(5-Amino-2-chlorophenyl)acetonitrile, which is used as a precursor for antimicrobial formazans . This indicates a specific synthetic utility that is dependent on the unique ortho-chloro, para-amino substitution pattern.

Synthetic Pathway
Class-level
N-heterocycle precursor
Based on related 2-(5-amino-2-chlorophenyl)acetonitrile scaffold
Substitution-pattern-dependent synthetic utility
Class-level inference; direct yield data not available
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

N-(5-amino-2-chlorophenyl)acetamide: Research Applications


Non-Substitutable Building Block in Medicinal Chemistry

For synthetic chemists engaged in constructing libraries of nitrogen-containing heterocycles, N-(5-amino-2-chlorophenyl)acetamide is a critical building block . Its specific 2-chloro,5-amino substitution pattern is the required starting point for creating specific molecular architectures . This scenario is supported by the compound's use in synthesizing formazan derivatives from related scaffolds . Procurement is justified when the synthetic route explicitly requires an ortho-chloro, para-amino phenylacetamide intermediate.

SAR Studies: Halogen Effects on Properties

Researchers investigating the impact of halogen substitution on drug-like properties should procure this compound alongside its fluorinated analog (N-(5-amino-2-fluorophenyl)acetamide, CAS 75001-47-7). The quantifiable differences in LogP (0.99 vs. 0.52) and pKa (12.77 vs. 12.01) [1][2] make this pair an ideal test set for studying how halogen size and electronegativity affect lipophilicity, acidity, and ultimately, in vitro ADME profiles.

Reference Standard for Analytical Methods

Due to its unique molecular weight of 184.62 g/mol and distinct elemental composition (C8H9ClN2O) , this compound serves as an excellent reference standard for developing and validating analytical methods such as HPLC and LC-MS. Its procurement ensures the accurate identification and quantification of this specific regioisomer in complex reaction mixtures, which is essential for process chemistry and quality control, and distinguishes it from close regioisomers like N-(2-amino-5-chlorophenyl)acetamide (CAS 87049-66-9) [3].

Application
Selection Property
Validation Focus
Heterocycle synthesis
Ortho-chloro, para-amino substitution pattern
Regiochemistry confirmation
Halogen SAR studies
Physicochemical profile review
Lipophilicity and ionization measurement
Analytical reference standard
Distinct molecular weight profile
Identity confirmation in reaction mixtures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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